molecular formula C18H17N3O B7635955 N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide

Cat. No.: B7635955
M. Wt: 291.3 g/mol
InChI Key: MYHYFRQFJAGLIT-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often employ green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred approach due to its cost-effectiveness and eco-friendly nature. This method involves the use of o-phenylenediamine and 1,2-dicarbonyl compounds under mild reaction conditions, leading to high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-3-13-6-4-5-12(2)17(13)21-18(22)14-7-8-15-16(11-14)20-10-9-19-15/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHYFRQFJAGLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=NC=CN=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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